Sigma-1 Receptor Affinity: HBK-15 Versus the 2-Methoxyphenylpiperazine Core Scaffold
HBK-15 demonstrates a high affinity for the sigma-1 receptor (pKi = 7.604, Ki = 24.86 nM) as determined by radioligand binding assays [1]. In contrast, the core 2-methoxyphenylpiperazine moiety is reported to have a Ki of approximately 11,200 nM at the sigma receptor in guinea pig brain membranes [2]. This represents an approximately 450-fold improvement in affinity conferred by the full HBK-15 structure, establishing a critical differentiation point versus simpler piperazine fragments that lack the sigma-1 targeting capability.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 24.86 nM (HBK-15) |
| Comparator Or Baseline | Ki = 11,200 nM (core 2-methoxyphenylpiperazine scaffold) |
| Quantified Difference | ~450-fold higher affinity for HBK-15 |
| Conditions | Radioligand binding assay; HBK-15 data from [1]; core scaffold data from guinea pig brain membrane assay [2] |
Why This Matters
This affinity differential is decisive for studies targeting sigma-1-mediated cognitive or neuroplasticity endpoints, as the core scaffold would be functionally inert at physiologically relevant concentrations.
- [1] Sałaciak, K., Lustyk, K., Jagielska, A., Szafarz, M., Inteiro-Oliveira, S., et al. (2025). Sigma-1-targeting multimodal compound HBK-15 reverses memory deficits and restores hippocampal plasticity under NMDA hypofunction. Neurotherapeutics, e00774. View Source
- [2] BindingDB Entry BDBM50001862. Affinity data for 1-(2-methoxyphenyl)piperazine at sigma receptor (Ki = 1.12E+4 nM). View Source
